molecular formula C21H33N3O6S2 B1264332 (-)-spiruchostatin B

(-)-spiruchostatin B

Cat. No. B1264332
M. Wt: 487.6 g/mol
InChI Key: MJHZJODQLYCXHE-WXZCCWHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiruchostatin B is a spiruchostatin with molecular formula C21H33N3O6S2 originally isolated from a Pseudomonas culture broth. It has a role as a bacterial metabolite, an EC 3.5.1.98 (histone deacetylase) inhibitor and an antineoplastic agent. It is a spiruchostatin, an organic heterobicyclic compound, an organic disulfide and a macrocyclic lactone.

Scientific Research Applications

1. Cancer Therapy Applications

(-)-Spiruchostatin B, a potent histone deacetylase (HDAC) inhibitor, demonstrates significant promise in cancer therapy, particularly in the treatment of leukemia. Research indicates that this compound induces cytotoxic effects in certain leukemia cell lines, particularly in NALM-6 human B cell leukemia cells. This cytotoxicity is mediated through the induction of histone acetylation via HDAC inhibition, leading to apoptosis driven by caspase activation in these cells (Kanno et al., 2011). Furthermore, (-)-spiruchostatin B has been observed to enhance radiation-induced apoptosis in lymphoma cells, suggesting its potential role as a radiation therapy sensitizer. This enhancement in apoptosis is attributed to increased reactive oxygen species generation, indicating a complex mechanism of action involving redox signaling (Rehman et al., 2016).

2. Insights into Mechanisms of Action

The scientific understanding of (-)-spiruchostatin B's mechanisms of action has been significantly advanced by research studies. It is shown that the compound's effects involve modulation of intracellular reactive oxygen species, particularly H2O2, and triggering of both intrinsic and extrinsic apoptotic pathways (Rehman et al., 2014). Additionally, the expression of p21waf1/cip1, a cell cycle regulatory protein, is significantly increased by (-)-spiruchostatin B before apoptosis induction, implying a role in cell cycle arrest (Kanno et al., 2011).

3. Synthesis and Structural Analysis

The advancement in the synthesis of (-)-spiruchostatin B has been a pivotal step in enabling its research applications. Studies have achieved total synthesis, confirming its structure and opening avenues for the creation of analogues (Yurek-George et al., 2004). Such synthetic advancements are crucial for further exploration of its pharmacological potential and mechanism of action.

4. Potential Applications Beyond Cancer

Research has extended beyond cancer therapy, exploring the potential of (-)-spiruchostatin B in other medical conditions. For instance, its inhibitory effect on fibroblast proliferation and differentiation suggests a possible application in treating idiopathic pulmonary fibrosis. This indication is based on its ability to inhibit class I enzymes selectively, different from other nonspecific HDAC inhibitors (Davies et al., 2012).

properties

Product Name

(-)-spiruchostatin B

Molecular Formula

C21H33N3O6S2

Molecular Weight

487.6 g/mol

IUPAC Name

(1S,5S,6R,9S,15E,20R)-6-[(2S)-butan-2-yl]-5-hydroxy-20-methyl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone

InChI

InChI=1S/C21H33N3O6S2/c1-4-12(2)19-16(25)10-18(27)30-14-7-5-6-8-31-32-11-15(21(29)24-19)23-20(28)13(3)22-17(26)9-14/h5,7,12-16,19,25H,4,6,8-11H2,1-3H3,(H,22,26)(H,23,28)(H,24,29)/b7-5+/t12-,13+,14+,15+,16-,19+/m0/s1

InChI Key

MJHZJODQLYCXHE-WXZCCWHXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H]\2CC(=O)N[C@@H](C(=O)N[C@H](CSSCC/C=C2)C(=O)N1)C)O

Canonical SMILES

CCC(C)C1C(CC(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C)O

synonyms

(1S,7E,9S,13S,14R,19R)-14-sec-butyl-13-hydroxy-19-methyl-3,4-dithia-15,17,20-triazabicyclo(7.7.6)docos-7-ene-11,16,18,21-tetrone
spiruchostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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